3,4-Dihydro-2H-1-benzopyran-5-ol
Description
Historical Perspective and Discovery within Chemical Research
While a precise, singular "discovery" of 3,4-Dihydro-2H-1-benzopyran-5-ol is not prominently documented, its emergence is intrinsically linked to the broader exploration of chroman and flavonoid chemistry. The foundational chroman structure, 2H-1-benzopyran, 3,4-dihydro-, was identified early in the study of natural products. nist.gov The investigation into natural compounds like Vitamin E (tocopherols and tocotrienols), which feature a functionalized chroman core, spurred significant research into the synthesis and properties of various chroman derivatives. wikipedia.org Early synthetic efforts often involved reactions of phenols with α,β-unsaturated carbonyl compounds, which could be cyclized to form the dihydropyran ring fused to the benzene (B151609) ring. clockss.org The development of synthetic routes to access specific isomers, such as the 5-hydroxy substituted variant, evolved from the need to create building blocks for more complex molecules and to study the structure-activity relationships of this class of compounds.
Structural Features and Core Chroman Scaffold Relevance in Chemical Biology
The structure of this compound is characterized by a bicyclic system where a dihydropyran ring is fused to a benzene ring. The "3,4-dihydro" designation indicates the saturation of the C3-C4 bond in the pyran ring, distinguishing it from the aromatic chromene. The hydroxyl group at the 5-position on the aromatic ring is a key functional feature, influencing the molecule's electronic properties and potential for hydrogen bonding.
The core chroman scaffold is recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This term, coined by Evans et al. in 1988, refers to molecular frameworks that are capable of providing ligands for diverse biological receptors. mdpi.com The chroman ring system's low toxicity and the versatility of its pharmacological applications have made it a frequent target for drug discovery. mdpi.com The absence of the C2-C3 double bond, as seen in the related chromones, results in significant variations in biological activities, highlighting the importance of the saturated dihydropyran ring. nih.gov
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Scaffold | Chroman (3,4-Dihydro-2H-1-benzopyran) |
| Bicyclic System | Fusion of a benzene ring and a dihydropyran ring |
| Key Functional Group | Hydroxyl (-OH) group at the 5-position of the benzene ring |
| Saturation | The C3-C4 bond in the pyran ring is saturated |
| IUPAC Name | This compound |
Significance of this compound in Organic Synthesis and Biological Investigations
As a synthetic intermediate, this compound provides a versatile platform for constructing a wide array of more complex molecules. The hydroxyl group can be readily modified, and the aromatic ring can undergo various substitution reactions, allowing for the creation of diverse chemical libraries. For instance, palladium-mediated cross-coupling reactions have been successfully used to introduce various substituents at the 5-position of related 3-amino-3,4-dihydro-2H-1-benzopyran derivatives. nih.gov
The chroman scaffold is a core component of numerous compounds with significant biological activities. psu.edu Research has demonstrated that derivatives of the 3,4-dihydro-2H-1-benzopyran system exhibit a broad spectrum of pharmacological properties. For example, various derivatives have been investigated as:
5-HT1A Receptor Ligands: A series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have shown high affinity for 5-HT1A receptors, indicating potential as anxiolytic agents. nih.govnih.gov
Leukotriene Antagonists: Certain 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives have been identified as potent leukotriene antagonists, with potential applications in treating conditions like asthma. nih.gov
Anticancer Agents: The broader class of chromanones has been explored for its cytotoxic activity against various cancer cell lines. nih.gov
Antioxidants: The phenolic nature of many chroman derivatives imparts antioxidant properties, similar to Vitamin E. nih.gov
Table 2: Examples of Biologically Investigated Chroman Derivatives
| Derivative Class | Target/Activity | Potential Application | Reference |
| 3-Amino-3,4-dihydro-2H-1-benzopyrans | 5-HT1A Receptor Agonists | Anxiolytic | nih.govnih.gov |
| Spiro[pyrrolidine-2,3'(2'H)-benzopyrans] | 5-HT1A Receptor Ligands | Psychotropic | nih.gov |
| 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids | Leukotriene Antagonists | Anti-asthmatic | nih.gov |
| Chromanone Analogues | Cytotoxic Activity | Anticancer | nih.gov |
Overview of Current Research Directions and Identified Academic Gaps
Current research continues to leverage the synthetic tractability and biological relevance of the 3,4-Dihydro-2H-1-benzopyran scaffold. A significant focus remains on the development of novel derivatives with enhanced potency and selectivity for specific biological targets, particularly in the realm of neurodegenerative diseases and cancer. nih.govacs.org The synthesis of hybrid molecules, combining the chroman core with other pharmacophores, is an active area of investigation to develop multi-target agents. mdpi.com
Despite extensive research, several academic gaps remain. There is a need for more efficient and cost-effective synthetic methods to produce novel chroman analogs, as poor yields can be a major hurdle. nih.gov While many studies focus on chroman-4-one (chromanone) derivatives, the specific potential of this compound and its direct derivatives may be underexplored in certain therapeutic areas. For example, while the antidiabetic potential of natural flavanones is recognized, synthetic chromanones have been less studied in this context, suggesting an opportunity for further investigation. nih.gov Furthermore, a more profound understanding of the structure-activity relationships (SAR) for substitutions at various positions on the chroman ring is required to guide the rational design of new therapeutic agents. nih.gov Exploring new catalytic systems and reaction conditions for the functionalization of the chroman core could unlock novel chemical space and lead to the discovery of compounds with unprecedented biological activities.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,10H,2-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSRNOYNZSCIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 3,4 Dihydro 2h 1 Benzopyran 5 Ol
Classical Synthetic Routes to 3,4-Dihydro-2H-1-benzopyran-5-ol
Multi-step Syntheses from Precursors
The classical synthesis of the 3,4-dihydro-2H-1-benzopyran (chroman) ring system often involves the construction of the heterocyclic ring from acyclic precursors in several steps. A common strategy begins with a phenol (B47542) derivative, which provides the aromatic portion of the molecule, and a three-carbon component that will form the dihydropyran ring.
For this compound, a typical precursor is a 1,3-dihydroxybenzene (resorcinol) derivative. One established multi-step approach involves the reaction of a phenol with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, which undergoes a 1,4-adduct formation. This is followed by an acid-catalyzed intramolecular cyclization to form the chroman ring. capes.gov.br
Another versatile multi-step method is the convergent three-step synthesis which involves:
Heck Coupling: Reaction of a 2-iodophenol (B132878) with an appropriate allylic alcohol.
Reduction: Saturation of the double bond in the coupled product.
Mitsunobu Cyclization: An intramolecular ring-closing reaction to form the chroman ring. organic-chemistry.org
In many cases, the target 5-hydroxy group is introduced at a late stage of the synthesis. For instance, a more readily available precursor like a 5-methoxy-substituted chroman can be synthesized first. The final step is then the demethylation of the methoxy (B1213986) group to yield the desired 5-hydroxy product. A reported method for a similar structure involves heating a 5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran derivative with hydrobromic acid in glacial acetic acid to cleave the methyl ether and furnish the phenol. researchgate.net This highlights the importance of protecting group strategies in classical multi-step synthesis. youtube.com
Cyclization Reactions and Stereochemical Control
The key step in forming the benzopyran structure is the cyclization reaction, which involves the formation of the oxygen-containing heterocyclic ring. youtube.comyoutube.com Various strategies exist to effect this ring closure. Electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can produce 2H-benzopyrans, which can then be reduced to the dihydro-2H-1-benzopyran (chroman) structure. nih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups, including alcohols. nih.gov
Intramolecular cyclization can also be achieved through acid-catalyzed dehydration of a delta-hydroxy acid or a related intermediate where a hydroxyl group attacks an activated carbonyl or equivalent electrophilic center. youtube.com For example, the Pfitzner-Moffatt oxidation conditions can be used to promote the cyclization of phenolic alcohols.
Stereochemical control is crucial when synthesizing substituted chromans with chiral centers. While this compound itself is achiral, the synthesis of its derivatives often requires precise control of stereochemistry. This can be achieved using chiral catalysts. For example, a bifunctional aminoboronic acid has been shown to facilitate enantioselective intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, yielding chiral chromans with high enantiomeric excess (up to 96% ee). organic-chemistry.org Similarly, Rh-catalyzed asymmetric transfer hydrogenation of chromanones can produce enantiomerically enriched chromanols with excellent stereoselectivity. organic-chemistry.org These methods underscore the ability to control the three-dimensional structure during the cyclization process, which is critical for creating biologically active molecules.
Modern Synthetic Advancements and Green Chemistry Approaches
Catalytic Methods for Enhanced Yield and Selectivity (e.g., Metal Triflates)
Modern synthetic chemistry has increasingly focused on the use of catalysts to improve reaction efficiency, yield, and selectivity. Metal triflates, which are powerful Lewis acids, have been employed in the synthesis of benzopyran derivatives. For instance, indium(III) triflate (In(OTf)₃) has been used as a catalyst for chromene synthesis under microwave irradiation, showcasing a modern approach that combines catalytic activity with an alternative energy source. researchgate.net While not specifically detailed for the 5-ol derivative, such catalytic methods are generally applicable. They work by activating substrates towards cyclization, often under milder conditions and with lower catalyst loadings than traditional acid catalysts, thereby reducing waste and side reactions. msu.edu
The table below summarizes various catalytic approaches used for the synthesis of chromene and chroman derivatives.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages |
| Metal Triflate | Indium(III) triflate (In(OTf)₃) | Chromene Synthesis (Microwave) | High efficiency, rapid reaction times. researchgate.net |
| Rhodium Complex | Rh-catalyst with HCO₂H/DABCO | Asymmetric Transfer Hydrogenation | High enantioselectivity for chiral chromanols. organic-chemistry.org |
| Palladium Catalyst | Pd(II) complexes | Cyclization of Allylic Aryl Ethers | Versatile for C-C and C-O bond formation. nih.gov |
| Cobalt Complex | [CoII(porphyrin)] | Radical-Mediated Chromene Synthesis | Access to different substitution patterns via a radical pathway. msu.edu |
| Aminoboronic Acid | Chiral Aminothiourea/Arylboronic Acid | Enantioselective oxa-Michael Addition | Excellent enantiomeric excess, bifunctional catalysis. organic-chemistry.org |
Sustainable Synthesis Protocols
In line with the principles of green chemistry, several sustainable protocols for synthesizing benzopyran and related chromene structures have been developed. nih.gov These methods aim to reduce environmental impact by using non-toxic catalysts, environmentally benign solvents like water, and energy-efficient techniques. researchgate.netresearchgate.net
Key green strategies include:
Use of Natural Catalysts: Pyridine-2-carboxylic acid has been reported as a sustainable, rapid, and reusable catalyst for the one-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water-ethanol mixture. nih.gov
Aqueous Media: Reactions have been successfully performed in water, which eliminates the need for volatile and often toxic organic solvents. One-pot syntheses of pyran-annulated heterocycles have been achieved in water at moderate temperatures. researchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to higher yields in shorter times compared to conventional heating. researchgate.net
Mechanochemistry: Solvent-free synthesis of 2-amino-4H-benzo[b]pyran derivatives has been achieved by grinding reactants with a recyclable magnetic nanoparticle catalyst (amine-functionalized SiO₂@Fe₃O₄) at room temperature, completely avoiding the use of solvents. nih.gov
Solid-Phase Parallel Synthesis of Benzopyran Libraries
Solid-phase organic synthesis (SPOS) has become a cornerstone of modern drug discovery, allowing for the rapid generation of large libraries of related compounds for high-throughput screening. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of diverse benzopyran libraries. nih.gov
The general strategy involves attaching a suitable precursor to a solid support, typically a polymer resin. For benzopyran synthesis, a precursor like 4-hydroxysalicylaldehyde can be immobilized on a resin via an acid-labile linker. mdpi.com A series of chemical transformations are then performed on the resin-bound substrate. Diversity can be introduced by using a variety of building blocks in each step. After the final reaction, the desired benzopyran product is cleaved from the solid support.
This approach offers several advantages:
High Throughput: Large numbers of analogs can be synthesized in parallel. researchgate.net
Simplified Purification: Excess reagents and by-products are easily washed away from the resin-bound product, eliminating the need for tedious chromatographic purification at intermediate stages.
Automation: The process is amenable to automation, further increasing efficiency.
Using this methodology, a 434-member polyheterocyclic benzopyran library was constructed with an average purity of 85% without requiring further purification. nih.gov This demonstrates the power of SPOS for exploring the chemical space around the privileged benzopyran scaffold to identify new bioactive molecules. mdpi.com
Flow Chemistry Applications in Benzopyran-5-ol Synthesis
Flow chemistry, or continuous flow synthesis, is an established technology that offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the ability to automate and telescope multi-step sequences. nih.govmdpi.comnoelresearchgroup.com This approach is particularly beneficial for reactions that are difficult to control in batch reactors, such as those involving highly reactive intermediates, gas-liquid reactions, or operating under high pressure and temperature. noelresearchgroup.comillinois.edu
While specific documented applications of flow chemistry for the direct synthesis of this compound are not extensively reported in the reviewed literature, the principles of flow chemistry are widely applied to the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). nih.govmdpi.com For instance, continuous flow methods have been successfully used for Suzuki-Miyaura cross-coupling, hydrogenation, and amide bond formation in the synthesis of complex molecules, all of which are relevant reaction types for the derivatization of the benzopyran scaffold. mdpi.com Given the structural similarities and the types of chemical transformations involved in creating benzopyran derivatives, the application of flow chemistry to produce this compound and its analogues is a highly feasible and promising area for future development. The technology's ability to precisely control reaction conditions could lead to improved yields, purity, and safety in the production of this important chemical scaffold. mdpi.comnoelresearchgroup.com
Synthesis of Novel this compound Derivatives and Analogues
The versatile core structure of this compound allows for extensive modification at three key regions: the phenolic hydroxyl group, the aromatic A-ring, and the dihydropyran B-ring. These derivatizations are crucial for exploring structure-activity relationships (SAR) and developing new compounds with tailored properties.
The hydroxyl group at the C-5 position is a prime site for chemical modification. Standard organic transformations can be applied to this phenolic hydroxyl to generate a variety of derivatives. The most common modifications include:
Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions yields the corresponding ethers. This strategy is fundamental in medicinal chemistry to alter properties such as lipophilicity and metabolic stability.
Esterification: Acylation with acid chlorides or anhydrides converts the hydroxyl group into an ester. This can be used to create prodrugs or to modify the compound's biological activity.
These reactions follow well-established principles of phenol chemistry, providing a straightforward route to a diverse library of C-5 substituted analogues.
Introducing substituents onto the benzene (B151609) ring (A-ring) of the chroman skeleton is a key strategy for modulating biological activity. This can be achieved through several powerful synthetic methods.
Palladium-mediated cross-coupling reactions are particularly effective for creating new carbon-carbon and carbon-heteroatom bonds at specific positions. For example, a series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives were successfully prepared using this approach, starting from a suitably functionalized (e.g., brominated or triflated) chroman precursor. researchgate.net
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Ring Substitution
| Coupling Reaction | Reagents | Resulting Substituent | Reference |
| Stille Coupling | CH₂=CHSnBu₃, Pd(PPh₃)₂Cl₂ | Vinyl group (subsequently hydrogenated to ethyl) | researchgate.net |
| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄, NaHCO₃ | Phenyl group | researchgate.net |
Furthermore, classical electrophilic aromatic substitution (EAS) reactions can be employed to introduce a variety of functional groups onto the aromatic ring. lumenlearning.comlabster.com The hydroxyl group at C-5 is a strongly activating, ortho, para-directing group, which would primarily direct incoming electrophiles to the C-6 and C-8 positions. Common EAS reactions include:
Table 2: Electrophilic Aromatic Substitution Reactions on the Benzopyran Ring
| Reaction | Reagents | Typical Product | Reference Principle |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) | lumenlearning.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Introduction of a halogen (-Br, -Cl) | lumenlearning.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (-R) | labster.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (-COR) | labster.com |
The dihydropyran ring (B-ring) offers multiple positions for substitution, allowing for the introduction of new stereocenters and functional groups that can significantly influence the molecule's conformation and biological interactions.
A variety of methods have been developed to synthesize chromans with substituents at the C-2, C-3, and C-4 positions. For instance, 3-amino derivatives have been synthesized, which are valuable for building more complex structures. nih.gov Molybdenum-catalyzed [3+3] cyclocoupling of phenols with allylic alcohols provides a route to substituted chromans. nih.gov Additionally, one-pot reactions have been reported for the synthesis of highly functionalized benzopyran derivatives. psu.edu The synthesis of chroman-4-ones, which can be further reduced to the corresponding chromanols, is another important strategy for introducing diversity at the C-4 position. nih.gov
Table 3: Selected Strategies for Dihydropyran Ring Modification
| Position(s) | Synthetic Strategy | Key Features | Relevant Compounds |
| C-2 | Intramolecular Oxy-Michael Addition | Catalytic asymmetric synthesis of 2-substituted chromans. rsc.org | 2-Alkyl/Aryl Chromans |
| C-3 | Domino Michael/Hemiacetalization | Organocatalytic synthesis of 3,4-disubstituted chromanes. nih.gov | 3-Nitro-4-alkyl Chromans |
| C-2, C-3, C-4 | Oxa-Michael–Michael Cascade | Bifunctional organocatalyst affords highly substituted chromans. acs.org | 2,3,4-Trisubstituted Chromans |
| C-2 | Carboxylic Acid Introduction | Multi-step synthesis involving cyclization and reduction. nih.gov | 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids |
Strategies for Chiral Synthesis of Enantiopure this compound Isomers
The synthesis of enantiomerically pure chromans is of great importance, as different enantiomers of a chiral molecule often exhibit distinct biological activities. semanticscholar.org Asymmetric synthesis of the chroman scaffold has been achieved through various sophisticated strategies, with organocatalysis emerging as a particularly powerful tool. semanticscholar.orgmdpi.com
Organocatalytic methods often employ chiral amines or bifunctional catalysts (e.g., thiourea (B124793) or squaramide derivatives of cinchona alkaloids) to control the stereochemical outcome of the reaction. rsc.orgacs.orgresearchgate.net These methods include:
Cascade Reactions: Sequential reactions, such as oxa-Michael-Michael cascades, can construct the chroman ring and install multiple stereocenters with high diastereo- and enantioselectivity in a single pot. acs.org Products can be obtained with excellent enantioselectivities (up to >99% ee). acs.org
Domino Reactions: An organocatalytic domino Michael/hemiacetalization reaction between aliphatic aldehydes and substituted (E)-2-(2-nitrovinyl)phenols has been used to produce functionalized chromanes with high yields and excellent enantioselectivities (up to 99% ee). nih.gov
Intramolecular Oxy-Michael Addition: Bifunctional organocatalysts facilitate the asymmetric cyclization of phenol derivatives bearing α,β-unsaturated ketone or thioester moieties to yield optically active 2-substituted chromans. rsc.org
[4+2] Cycloadditions: Asymmetric [4+2] annulation of ortho-quinone methides with partners like allene (B1206475) ketones, catalyzed by chiral phosphines, provides another efficient route to enantiomerically enriched chromans. mdpi.com
Besides de novo asymmetric synthesis, the chiral resolution of a racemic mixture is a viable alternative. This can be accomplished by reacting the racemate with a chiral resolving agent to form diastereomers that can be separated by crystallization or chromatography. Another common method is preparative chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to separate the enantiomers. mdpi.com The absolute configuration of the separated enantiomers is often determined by methods like X-ray crystallography or chiroptical spectroscopy. nih.govmdpi.com
Table 4: Overview of Asymmetric Synthesis Strategies for Chroman Derivatives
| Strategy | Catalyst Type | Key Transformation | Reported Selectivity (ee) | Reference |
| Oxa-Michael–Michael Cascade | Bifunctional Thiourea | Cascade cyclization | Up to >99% | acs.org |
| Domino Reaction | Modularly Designed Organocatalyst (MDO) | Michael/hemiacetalization | Up to 99% | nih.gov |
| Oxa-Michael Addition | Squaramide-based Organocatalyst | Domino reaction | Up to 99% | researchgate.net |
| Cascade Reaction | Chiral Amine (Prolinol derivative) | Iminium/enamine catalysis | Up to 97% | nih.gov |
| Aza-Michael/Michael Cascade | Bifunctional Base/Acid | Cascade cyclization | Up to 96% | acs.org |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3,4 Dihydro 2h 1 Benzopyran 5 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 3,4-dihydro-2H-1-benzopyran-5-ol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon-hydrogen framework of the molecule.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC)
To overcome the limitations of 1D NMR, especially in complex molecules, a variety of 2D NMR experiments are utilized. wikipedia.org These techniques distribute signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.eduyoutube.com In the context of this compound, a COSY spectrum would show cross-peaks between the protons on C2, C3, and C4, confirming their connectivity within the dihydropyran ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear technique that correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. wikipedia.orgsdsu.edu This provides direct one-bond ¹H-¹³C connectivity information. epfl.ch For this compound, each protonated carbon atom would give rise to a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, with CH and CH₃ groups typically showing positive intensity and CH₂ groups showing negative intensity. epfl.ch
Solid-State NMR Applications
While solution-state NMR is more common for the structural elucidation of organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. This is particularly relevant for studying crystalline forms, polymorphism, and intermolecular interactions in the solid state. ssNMR can determine parameters such as chemical shift anisotropy and dipolar couplings, which are averaged out in solution but provide rich structural information in the solid state.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). chemrxiv.org This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₁₀O₂). For instance, the NIST WebBook provides the molecular weight of the related compound 3,4-dihydro-2H-1-benzopyran as 134.1751. nist.gov HRMS can easily distinguish between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, a precursor ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds and in characteristic ways. For example, in the mass spectrum of 3,4-dihydro-2H-1-benzopyran, characteristic fragments are observed that can be related to the structure of the molecule. nist.gov Analysis of the fragmentation of this compound would likely show losses of small neutral molecules such as water (H₂O) or carbon monoxide (CO), as well as cleavages of the dihydropyran ring, providing further confirmation of the compound's structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. ksu.edu.sa Both techniques probe the vibrational energy levels of a molecule, but they are governed by different selection rules. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation, which occurs when a vibration results in a change in the molecular dipole moment. ksu.edu.sa Raman spectroscopy, on the other hand, is a light-scattering technique where the scattered light is shifted in energy due to interaction with the molecular vibrations. ksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa
For this compound, the IR and Raman spectra would reveal the presence of key functional groups:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl (-OH) group.
Aromatic C-H Stretch: Sharp peaks in the region of 3000-3100 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the aromatic ring.
Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ would be due to the stretching vibrations of the C-H bonds in the dihydropyran ring.
C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon bonds in the benzene (B151609) ring typically appear in the region of 1450-1600 cm⁻¹. researchgate.net
C-O Stretch: The C-O stretching vibrations of the ether linkage in the dihydropyran ring and the phenolic hydroxyl group would be observed in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of molecules containing chromophores—the parts of a molecule that absorb light. The this compound molecule contains a substituted benzene ring, which acts as a primary chromophore. The presence of hydroxyl (-OH) and ether (-O-) groups (auxochromes) on the chroman ring system modifies its absorption characteristics.
The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. msu.edu In this compound, the principal electronic transitions observed are π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic benzene ring in the chromanol structure. These transitions are typically of high intensity (large molar absorptivity, ε) and occur at specific wavelengths. As the extent of conjugation in a molecule increases, the energy required for this transition decreases, causing a shift in absorption to a longer wavelength (a bathochromic or red shift). libretexts.org
n → π Transitions:* This type of transition moves an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the hydroxyl and ether groups, to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions.
The UV spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, is expected to show distinct absorption bands corresponding to these transitions. For phenolic compounds and chromanols, absorption maxima are often observed in the range of 270-300 nm. The exact position and intensity of these peaks can be influenced by the solvent polarity and the pH of the solution, which can affect the ionization state of the phenolic hydroxyl group.
Table 1: Expected Electronic Transitions and Absorption Maxima for this compound
| Transition Type | Involved Orbitals | Chromophore/Functional Group | Expected Wavelength (λmax) Range | Relative Intensity (Molar Absorptivity, ε) |
| π → π | π → π | Substituted Benzene Ring | ~270 – 295 nm | High |
| n → π | n → π | Phenyl, Ether Oxygen, Hydroxyl Oxygen | ~300 – 330 nm | Low to Medium |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is indispensable in the analysis of this compound, enabling its separation from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, where the stationary phase is nonpolar and the mobile phase is polar.
The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, sharp peak shapes, and a reasonable analysis time.
Stationary Phase: A C18 (octadecylsilyl) column is a common choice, offering a nonpolar surface that retains the moderately polar this compound through hydrophobic interactions.
Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. The mobile phase is typically acidified slightly with formic acid or phosphoric acid to ensure that the phenolic hydroxyl group remains protonated, leading to consistent retention times and improved peak shape. researchgate.net
Detection: A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., its π → π* transition maximum). A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can be particularly useful as it acquires the full UV spectrum for each peak, aiding in peak identification and purity assessment. researchgate.net
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Table 2: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capability of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is highly effective for the analysis of volatile or semi-volatile compounds. For a polar compound like this compound, a derivatization step (e.g., silylation) may sometimes be employed to increase its volatility and thermal stability, although it can often be analyzed directly.
The process involves:
Gas Chromatography (GC): The sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, typically coated with a nonpolar or mid-polar stationary phase (like a 5% phenyl-polydimethylsiloxane), separates compounds based on their boiling points and interactions with the phase. nih.gov
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. In the source, it is bombarded with high-energy electrons (typically at 70 eV in Electron Ionization mode), causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
The resulting mass spectrum is a unique fingerprint for the compound. It shows a molecular ion peak (M+), corresponding to the intact molecule's mass, and a series of fragment ion peaks that reveal its structure. For this compound (molar mass: 150.17 g/mol ), the mass spectrum would be expected to show a molecular ion at m/z 150. Key fragmentation pathways could include the retro-Diels-Alder (RDA) reaction on the dihydropyran ring, a characteristic fragmentation for chroman structures.
Table 3: Typical GC-MS Operating Parameters
| Parameter | Condition |
| GC Column | TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Scan Range | 40 - 450 m/z |
Table 4: Predicted Mass Spectral Fragmentation of this compound
| m/z | Proposed Fragment Ion | Description |
| 150 | [C₉H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 122 | [M - C₂H₄]⁺˙ | Loss of ethylene (B1197577) via retro-Diels-Alder (RDA) fragmentation |
| 121 | [M - CHO]⁺ | Loss of a formyl radical from the phenolic ring |
| 94 | [C₆H₆O]⁺˙ | Ion from RDA fragmentation corresponding to the dihydroxybenzene portion |
Biological Activity and Mechanistic Investigations of 3,4 Dihydro 2h 1 Benzopyran 5 Ol in Model Systems
Antioxidant and Radical Scavenging Mechanisms in vitro
The antioxidant potential of phenolic compounds like 3,4-Dihydro-2H-1-benzopyran-5-ol is a key area of investigation. The presence of a hydroxyl group on the aromatic ring is central to its ability to neutralize reactive oxygen species (ROS).
Direct Radical Scavenging Assays (e.g., DPPH)
Direct radical scavenging assays are fundamental in determining the antioxidant capacity of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly employed method, where the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance.
While specific DPPH scavenging data for this compound is not extensively reported in the available literature, studies on analogous 6-chromanol derivatives provide valuable insights. The position and nature of substituents on the chroman ring significantly influence their radical scavenging activity. For instance, electron-donating groups tend to enhance activity, while electron-withdrawing groups can diminish it. rsc.org This suggests that the hydroxyl group at the 5-position in this compound is crucial for its potential antioxidant function.
A study on various 6-chromanol derivatives demonstrated a clear correlation between their structure and their second-order rate constants (k) for the reaction with the galvinoxyl radical, a stable free radical similar to DPPH. rsc.org The introduction of electron-donating amino groups enhanced radical scavenging, whereas electron-withdrawing chloro and nitro groups decreased it. rsc.org
Table 1: Radical Scavenging Activity of Substituted 6-Chromanol Derivatives (Illustrative Data from Related Compounds)
| Compound | Substituent(s) | Relative Radical Scavenging Activity |
| 2,2-dimethyl-6-chromanol | Unsubstituted | Baseline |
| 5-Amino-2,2-dimethyl-6-chromanol | Electron-donating | Enhanced |
| 7-Amino-2,2-dimethyl-6-chromanol | Electron-donating | Enhanced |
| 5-Nitro-2,2-dimethyl-6-chromanol | Electron-withdrawing | Decreased |
| 7-Nitro-2,2-dimethyl-6-chromanol | Electron-withdrawing | Decreased |
This table is illustrative and based on general findings for 6-chromanol derivatives to demonstrate structure-activity relationships. rsc.org
Mechanistic Insights into Redox Potentials
The antioxidant mechanism of phenolic compounds is intrinsically linked to their redox properties, specifically their one-electron oxidation potential. A lower oxidation potential indicates a greater ease of donating an electron to a radical, thus neutralizing it. The redox properties of various phenolic compounds have been studied using techniques like cyclic voltammetry. nih.gov
For phenolic compounds in general, a linear correlation has been observed between their chemoprotective efficiency and the logarithm of their rate of quenching singlet oxygen, which in turn is correlated with their one-electron oxidation potential. nih.gov This suggests that the antioxidant activity of this compound would be governed by the ease with which its hydroxyl group can be oxidized. The electronic environment of the hydroxyl group, influenced by the rest of the benzopyran structure, will determine its redox potential and, consequently, its antioxidant efficacy.
Enzyme Modulation and Inhibition Studies
The ability of small molecules to modulate the activity of specific enzymes is a cornerstone of drug discovery. Investigations into the interaction of this compound with various enzymes could reveal potential therapeutic applications.
Enzyme Kinetics and Inhibition Modes
Currently, there is a lack of specific studies detailing the enzyme kinetics and inhibition modes of this compound against particular enzymes. To determine if a compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, detailed kinetic studies are required. youtube.com Such studies involve measuring enzyme reaction rates at varying substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation. nih.govyoutube.com
Target Identification and Validation in vitro (e.g., PKS13 protein)
Polyketide synthase 13 (PKS13) is an essential enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.govnih.gov Inhibition of PKS13 is a validated strategy for the development of new anti-tuberculosis drugs. researchgate.net
While various scaffolds, such as benzofurans and coumestans, have been identified as inhibitors of the PKS13 thioesterase domain, there is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of PKS13. nih.govnih.gov Identifying and validating the specific molecular targets of a compound like this compound would necessitate screening against a panel of enzymes and subsequent validation studies to confirm the interaction and its functional consequences.
Cellular Signaling Pathway Modulation in vitro
The interaction of a compound with cellular signaling pathways can lead to a wide range of physiological effects. Investigating how this compound affects these pathways in vitro is crucial to understanding its broader biological potential.
As of now, specific studies on the modulation of cellular signaling pathways by this compound are not available in the public domain. Research on related hydroxychroman structures, such as the vitamin E metabolite α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman), has shown effects on cellular pathways. For instance, α-CEHC has been shown to exert intracellular antioxidant activity by up-regulating heme oxygenase-1 (HO-1) in hepatocytes, a key enzyme in the cellular antioxidant defense system. mdpi.com This suggests that compounds with a hydroxychroman core could potentially influence cellular stress response pathways. However, direct experimental evidence for this compound is needed to confirm such activities.
Impact on Pro-inflammatory Mediators in Cellular Models (e.g., IL-6, TNF-alpha)
Direct studies detailing the impact of this compound on key pro-inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha) in cellular models are not extensively documented. Research in this area has predominantly focused on derivatives of the benzopyran structure. For instance, certain chroman-related compounds have been investigated for their anti-inflammatory potential, but specific data on the parent compound's ability to modulate IL-6 and TNF-alpha production remains to be fully elucidated.
Effects on Apoptosis and Cell Proliferation in Cancer Cell Lines
Table 1: Effects of a this compound Derivative on Cancer Cells
| Compound | Cell Line | Observed Effect | Signaling Pathway Implicated |
| Peperobtusin A | Human lymphoma U937 | Induction of apoptosis | Caspase-dependent, p38 MAPK |
Antimicrobial and Antifungal Activities in Microbiological Models
The antimicrobial potential of the benzopyran scaffold has been explored through various derivatives.
Anti-tubercular Activity against Mycobacterium tuberculosis Strains
While direct evidence for the anti-tubercular activity of this compound is scarce, numerous studies have highlighted the potential of the broader benzopyran class of compounds against Mycobacterium tuberculosis. These investigations typically involve synthetic modifications of the benzopyran ring to enhance efficacy and target specific mycobacterial processes. The core structure is considered a valuable starting point for the development of novel anti-tubercular agents.
Antiplasmodial Activity
The chroman skeleton, of which this compound is a member, has been utilized in the synthesis of compounds with antiplasmodial properties. Although a direct citation for the antiplasmodial activity of the parent compound is not specified in the initial search results, its role as a key intermediate in the total synthesis of antiplasmodial natural products has been noted. jst.go.jp This suggests the importance of the this compound structure in the development of new antimalarial drugs.
Antibacterial Activity
The antibacterial activity of derivatives of this compound has been reported. For example, Peperobtusin A, isolated from Peperomia obtusifolia, has demonstrated antibacterial properties. np-mrd.org The specific spectrum of activity and the mechanism of action are areas of ongoing research.
Table 2: Antimicrobial Activities of a this compound Derivative
| Compound | Activity | Source |
| Peperobtusin A | Antibacterial | Peperomia obtusifolia |
Receptor Binding and Ligand-Target Interactions in vitro
Direct studies on the receptor binding profile of this compound are not prominently featured in the available literature. However, research on its derivatives has revealed interactions with specific biological targets. For instance, a series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have been synthesized and evaluated for their binding affinity to serotonin (B10506) receptors. These studies indicate that modifications to the benzopyran structure can lead to compounds with significant affinity and selectivity for specific receptor subtypes, highlighting the therapeutic potential of this chemical class.
Affinity for Serotonin Receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A)
Direct experimental data quantifying the binding affinity of this compound for serotonin receptors, including the 5-HT1A, 5-HT1B, and 5-HT2A subtypes, is not available in the reviewed literature.
However, the 3,4-dihydro-2H-1-benzopyran scaffold is a core structure in the development of potent serotonin receptor ligands. Research has extensively explored derivatives, notably 3-amino-3,4-dihydro-2H-1-benzopyran compounds with various substituents at the 5-position. These analogues have been shown to possess high affinity for the 5-HT1A receptor. acs.orgnih.govresearchgate.net For instance, studies on spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] demonstrated that certain derivatives bind to 5-HT1A receptors in the nanomolar range and exhibit high selectivity over 5-HT1B and 5-HT2 subtypes. nih.gov This line of research underscores the importance of the benzopyran nucleus in designing serotonergic agents, although it does not provide specific data for the parent 5-hydroxy compound.
Affinity for Dopamine (B1211576) Receptors (e.g., D1, D2)
Specific binding studies detailing the affinity of this compound for dopamine D1 and D2 receptors have not been identified.
The focus of pharmacological investigations has been on derivatives. For example, studies on certain 3-amino-substituted benzopyran derivatives, which were potent 5-HT1A ligands, were also tested for their activity at dopamine receptors to determine their selectivity. These compounds generally showed much lower affinity for D1 and D2 receptors, indicating a high degree of selectivity for the serotonin 5-HT1A receptor. nih.gov Another study on selected 5-substituted 3-aminochromans also evaluated their affinity for D1 and D2 receptors as a measure of selectivity. acs.org
ATP-Dependent K+ Channel Opening Activity
There is no direct evidence or published research concerning the ATP-dependent potassium (K-ATP) channel opening activity of this compound. The benzopyran structure is a known pharmacophore for K-ATP channel openers, but research has concentrated on more complex derivatives.
Neuroprotective Effects in in vitro Neuronal Models
No studies were found that specifically investigate the neuroprotective effects of this compound in in vitro neuronal models. Research into the neuroprotective potential of related structures has been conducted on different, more complex benzopyran-containing molecules.
Systematic Structural Modifications and Their Biological Implications
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the 3,4-dihydro-2H-1-benzopyran framework, these studies have involved methodical modifications at various positions of the benzopyran ring and its substituents.
Systematic alterations of the 3,4-dihydro-2H-1-benzopyran core have revealed critical determinants for affinity and selectivity, particularly for serotonin receptors like the 5-HT1A subtype.
Amino Substituents and Side Chains: In a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, modifications to the extracyclic amino group and the length of the alkyl side chain were explored to identify the requirements for high affinity for 5-HT1A receptors. nih.gov It was discovered that compounds incorporating imido or sulfonamido functional groups, attached via an alkyl chain, showed significant affinity. nih.gov The optimal length of this alkyl side chain was determined to be four methylene units. nih.gov
Aromatic Ring Substituents: The substitution pattern on the aromatic portion of the benzopyran ring also plays a crucial role. A series of derivatives with various substituents at the 5-position were synthesized and evaluated for their interaction with serotonergic receptors. nih.govresearchgate.net Palladium-mediated cross-coupling reactions were utilized to introduce this diversity. nih.govresearchgate.net Certain compounds from this series demonstrated high affinity for both 5-HT1A and 5-HT7 receptors. nih.govresearchgate.net For instance, compound 2b from one such study emerged as a particularly potent ligand, with a Ki of 0.3 nM for the 5-HT1A receptor and 3.1 nM for the 5-HT7 receptor. nih.govresearchgate.net
The following interactive table summarizes the impact of key structural modifications on the biological activity of 3,4-dihydro-3-amino-2H-1-benzopyran analogues.
| Modification Area | Structural Change | Impact on Biological Activity (Primarily 5-HT1A Affinity) | Reference Compound Example |
| Amino Substituent | Introduction of imido or sulfonamido groups | Generally increases affinity | 9g, 9k, 15b, 15d nih.gov |
| Alkyl Side Chain | Varying length of the methylene chain | Optimal length found to be four methylene units for high affinity | 9g, 9k nih.gov |
| Aromatic Ring (5-Position) | Introduction of various substituents via cross-coupling | Can lead to high affinity for both 5-HT1A and 5-HT7 receptors | 2b nih.govresearchgate.net |
| Stereochemistry | Resolution of enantiomers | Dextrorotatory (+) enantiomers consistently show higher affinity and selectivity | (+)-9g, (+)-11a nih.govnih.gov |
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For 3,4-dihydro-2H-1-benzopyran analogues, conformational analysis has been key to understanding their activity. The stereochemistry at chiral centers significantly influences the pharmacological profile. Studies have consistently shown that after the resolution of racemic mixtures, the dextrorotatory (+) enantiomers of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives exhibit superior affinity and selectivity for 5-HT1A receptors compared to their levorotatory (-) counterparts. nih.govnih.gov This stereoselectivity strongly suggests that the receptor's binding pocket has a specific topographical requirement, and only one enantiomer can achieve the optimal orientation for a high-affinity interaction. This implies that the molecule adopts a specific "bioactive conformation" upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models are built using statistical methods to correlate molecular descriptors with observed biological activities. In the study of rigid spirobenzopyran analogues derived from the 3-amino-3,4-dihydro-2H-1-benzopyran scaffold, a QSAR approach was successfully employed. nih.gov This approach was primarily based on similarity indices to design and select compounds for synthesis. The resulting statistical model showed a good correlation between the predicted and the experimentally determined binding values, with an average difference of only 0.2 log units (log(IC50)). nih.gov This demonstrates the predictive power of QSAR in guiding the design of new, potent ligands.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. The selection of appropriate descriptors is crucial for building a robust QSAR model. While the specific descriptors for the spirobenzopyran QSAR model were based on similarity indices, QSAR studies on other heterocyclic systems, such as coumarins, have utilized a wide range of descriptors. researchgate.net These can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Physicochemical descriptors: Properties like lipophilicity (LogP) and topological polar surface area (TPSA) are commonly used. TPSA, for example, calculates the contribution of polar atoms like oxygen and nitrogen to the molecular surface and is often correlated with cell permeability. researchgate.net
Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include total energy, dipole moment, hardness (η), electrophilicity index (ω), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
The goal is to find a set of non-correlated descriptors that have a strong statistical relationship with the biological response being studied.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) are powerful computational tools that provide a three-dimensional view of how a ligand might bind to its receptor target.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is used to understand the binding mode and estimate the binding affinity. For example, docking studies on various heterocyclic compounds have been used to analyze interactions with protein targets, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.govekb.eg
Molecular dynamics simulations offer a more dynamic picture by simulating the movements of atoms in the ligand-receptor complex over time. mdpi.com This can reveal important conformational changes in both the ligand and the protein upon binding and help to assess the stability of the docked pose. mdpi.comresearchgate.net For instance, MD simulations can identify alternative binding pocket conformations of an enzyme or reveal the dynamic role of specific amino acid residues in ligand binding. mdpi.com While specific docking and MD simulation studies for this compound were not detailed in the provided context, these techniques are standard practice in the rational design of analogues targeting specific proteins, allowing for an in-depth analysis of molecular interactions before undertaking synthetic efforts. researchgate.net
Metabolic Fate and Biotransformation Studies of 3,4 Dihydro 2h 1 Benzopyran 5 Ol in Preclinical Systems
Phase I Metabolic Reactions (Hydroxylation, Oxidation, Reduction) in vitro
Phase I metabolism of xenobiotics, such as 3,4-Dihydro-2H-1-benzopyran-5-ol, typically involves the introduction or unmasking of functional groups to increase their polarity. cdlib.orgresearchgate.net For compounds featuring a chromanol ring, these reactions are primarily oxidative.
Hydroxylation: The most anticipated Phase I reaction for chromanol-containing structures is hydroxylation. This is often initiated by cytochrome P450 (CYP) enzymes. cambridge.orgresearchgate.net In analogous compounds like tocopherols (B72186) (vitamin E), this occurs on the aliphatic side-chain. researchgate.netcambridge.org For this compound, which lacks a long side-chain, hydroxylation could potentially occur on the pyran ring or at available positions on the benzene (B151609) ring, although this is less commonly reported for chromanols.
Oxidation: Further oxidation of hydroxylated metabolites can occur, leading to the formation of aldehydes, ketones, or carboxylic acids. cambridge.org For instance, the metabolism of vitamin E involves the oxidation of the terminal methyl group on its phytyl tail to a carboxylic acid. researchgate.netscience.gov In the case of the antidiabetic drug troglitazone (B1681588), which also contains a chromane (B1220400) ring, oxidation can lead to the formation of a reactive quinone methide. science.gov
Reduction: Reduction reactions are less common for this type of structure in Phase I metabolism compared to oxidation. cdlib.org
In the absence of direct experimental data for this compound, a hypothetical representation of potential Phase I metabolites is provided below based on general chromanol metabolism.
| Parent Compound | Potential Phase I Reaction | Hypothetical Metabolite Structure |
| This compound | Aromatic Hydroxylation | Dihydroxy-dihydro-2H-1-benzopyran |
| This compound | Alicyclic Hydroxylation | Hydroxy-3,4-dihydro-2H-1-benzopyran-5-ol |
| This compound | Oxidation to Quinone-type | 2H-1-benzopyran-5,X-dione |
Note: This table is illustrative and represents potential metabolic pathways. Specific metabolites for this compound have not been empirically identified.
Phase II Conjugation Reactions (Glucuronidation, Sulfation) in vitro
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. The phenolic hydroxyl group at the 5-position of this compound is a prime site for conjugation reactions.
Glucuronidation: This is a major Phase II pathway for phenolic compounds. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. It is highly probable that the 5-hydroxyl group of this compound would undergo extensive glucuronidation.
Sulfation: Sulfation is another common conjugation pathway for phenols, catalyzed by sulfotransferases (SULTs). This process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). While often competing with glucuronidation, sulfation can be a significant metabolic route. Studies on related flavonoid structures have shown the occurrence of sulfation.
The following table illustrates the expected major Phase II conjugates of this compound.
| Substrate | Phase II Reaction | Enzyme Family | Resulting Conjugate |
| This compound | Glucuronidation | UGTs | This compound-5-O-glucuronide |
| This compound | Sulfation | SULTs | This compound-5-O-sulfate |
Note: This table is based on established metabolic pathways for phenolic compounds. Specific in vitro studies confirming these conjugates for this compound are lacking.
Identification of Metabolites in Animal Models (e.g., Rodents)
No studies have been identified that report the metabolic profile of this compound in any animal model, including rodents. However, based on studies with related compounds in rats, we can predict the types of metabolites that might be found in plasma, urine, and feces.
For example, studies on the metabolism of chrysene (B1668918) and its methylated derivative in rat liver microsomes showed that dihydrodiols were major metabolites. The metabolism of 3-methylcholanthrene (B14862) in rat liver homogenates yielded a variety of hydroxylated products and a glutathione (B108866) conjugate. In vivo studies with troglitazone in rats identified glutathione conjugates in the bile, indicating the formation of reactive intermediates. science.gov For vitamin E, the primary metabolites found in rat urine are chain-shortened carboxylic acids known as carboxyethyl-hydroxychromans (CEHCs). researchgate.net
Given these precedents, a study in rodents would likely identify the parent compound along with its glucuronide and sulfate (B86663) conjugates as major circulating and excreted species. Minor metabolites resulting from Phase I oxidation might also be detected, likely also in their conjugated forms.
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, UGTs)
The biotransformation of chromanols is mediated by specific enzyme superfamilies.
Cytochrome P450 (CYP) System: Phase I oxidation of chromanols is primarily catalyzed by CYP enzymes. Studies on vitamin E have specifically implicated CYP4F2 and CYP3A4 in the initial ω-hydroxylation of the side chain. cambridge.orgscience.gov The metabolism of troglitazone to reactive intermediates has also been shown to be catalyzed by CYP3A enzymes. science.gov Therefore, it is reasonable to hypothesize that isoforms from the CYP3A or CYP4F families could be involved in any potential oxidative metabolism of this compound.
UDP-glucuronosyltransferases (UGTs): As the primary enzymes responsible for glucuronidation, UGTs would be critical for the Phase II metabolism of this compound. The human UGT superfamily includes multiple isoforms with varying substrate specificities, and several (e.g., from the UGT1A and UGT2B subfamilies) are known to conjugate phenols.
Sulfotransferases (SULTs): These cytosolic enzymes would catalyze the sulfation of the phenolic group. Different SULT isoforms have specificity for various types of substrates, and it is likely that one or more would be capable of conjugating this compound.
| Metabolic Phase | Enzyme Superfamily | Specific Enzymes Implicated for Related Chromanols | Predicted Role for this compound |
| Phase I (Oxidation) | Cytochrome P450 (CYP) | CYP3A4, CYP4F2 cambridge.orgscience.govscience.gov | Catalysis of potential hydroxylation reactions. |
| Phase II (Glucuronidation) | UDP-glucuronosyltransferases (UGT) | UGT1A, UGT2B families | Major pathway for conjugation of the 5-hydroxyl group. |
| Phase II (Sulfation) | Sulfotransferases (SULT) | Various SULT isoforms | Secondary pathway for conjugation of the 5-hydroxyl group. |
Note: The specific enzymes listed are based on studies with structurally related compounds and represent likely candidates for the metabolism of this compound.
Emerging Research Applications and Future Directions for 3,4 Dihydro 2h 1 Benzopyran 5 Ol
Development as Chemical Probes for Biological Systems
The development of chemical probes is crucial for understanding complex biological systems. These molecular tools enable the visualization and perturbation of specific biological targets, offering insights into cellular processes and disease mechanisms. The 3,4-dihydro-2H-1-benzopyran-5-ol scaffold is a promising candidate for the development of novel chemical probes due to its inherent structural features.
The chroman core, present in this compound, is a key component of various natural products and synthetic molecules with known biological activities. By functionalizing the hydroxyl group and the aromatic ring of this compound, researchers can introduce fluorophores, affinity tags, or photoreactive groups. These modifications would allow the resulting probes to be used in a variety of applications, including:
Fluorescence Imaging: Attachment of a fluorescent dye would enable the visualization of the probe's distribution and localization within cells and tissues, providing information about its biological targets.
Target Identification: Incorporation of a photo-affinity label would allow for the covalent cross-linking of the probe to its binding partners upon photo-irradiation, facilitating their identification and characterization.
Pull-down Assays: Immobilization of the probe on a solid support would enable the capture and enrichment of its interacting proteins from complex biological mixtures.
While specific examples of this compound being used as a chemical probe are not yet widely reported, the versatility of the chroman scaffold suggests significant potential in this area.
Integration into Novel Materials Science Applications (e.g., Polymer Chemistry, Nanoscience)
The unique chemical properties of this compound make it an attractive building block for the creation of novel materials with advanced functionalities. Its phenolic hydroxyl group and the potential for modification of the benzopyran ring open up avenues for its integration into polymers and nanomaterials.
In polymer chemistry, this compound can be utilized as a monomer or a functional additive. Its incorporation into polymer chains could impart specific properties such as antioxidant activity, UV resistance, or altered thermal stability. For instance, the phenolic moiety is known for its radical scavenging abilities, which could be harnessed to create polymers with enhanced durability.
In the realm of nanoscience, this compound could serve as a precursor for the synthesis of functionalized nanoparticles. The hydroxyl group provides a convenient handle for surface modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules. Such tailored nanomaterials could find applications in drug delivery, diagnostics, and catalysis. For example, chroman-4-one derivatives have been utilized in cosmetic preparations for skin and hair care, indicating the potential for developing related materials for dermatological applications. nih.gov
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful approach for the bottom-up construction of complex and functional architectures. The structure of this compound contains key features that could enable its participation in self-assembly processes.
The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the ether oxygen in the pyran ring), along with the aromatic ring capable of π-π stacking, suggests that this molecule could form ordered structures through a combination of these non-covalent interactions. Inspired by the self-assembly of chromopeptides and carbohydrate-crown ether-chromophore systems, it is conceivable that derivatives of this compound could be designed to form higher-order structures like nanofibers, gels, or vesicles. rsc.orgyoutube.com These self-assembled materials could have applications in areas such as tissue engineering, controlled release, and sensing. The study of self-assembly with this scaffold is an area ripe for exploration. youtube.com
Advances in High-Throughput Screening and Lead Optimization Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds to identify new lead structures. thermofisher.com The this compound scaffold represents a "privileged structure," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov As such, libraries of derivatives based on this scaffold would be valuable additions to HTS campaigns. thermofisher.comthermofisher.com
The process of lead optimization involves iteratively modifying a hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govyoutube.comyoutube.com The chroman-4-one scaffold, closely related to this compound, has been the subject of such optimization studies. For example, a series of substituted chromone (B188151)/chroman-4-one derivatives were synthesized and evaluated as inhibitors of SIRT2, an enzyme implicated in aging-related diseases. acs.org These studies provide a roadmap for how derivatives of this compound could be systematically modified and tested to develop potent and selective modulators of various biological targets. acs.orgresearchgate.net The amenability of the scaffold to chemical modification makes it well-suited for the iterative design-synthesis-test cycles that are central to lead optimization. youtube.com
Table 1: Examples of Chroman-4-one Derivatives and their Biological Targets
| Compound Class | Target | Key Findings |
| Substituted Chroman-4-ones | SIRT2 | Inhibitory concentrations in the low micromolar range. Larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity. acs.org |
| Benzylidene-4-chromanones | Various | A key structural category within the chroman-4-one family with diverse biological activities. nih.gov |
| Flavanones (2-phenyl-4-chromanones) | Various | A major class of chroman-4-ones with a wide range of reported biological effects. nih.gov |
| Isoflavanones (3-phenyl-4-chromanones) | Various | Another important subclass of chroman-4-ones with significant biological relevance. nih.gov |
This table presents data on related chroman-4-one structures to illustrate the potential of the 3,4-dihydro-2H-1-benzopyran scaffold in drug discovery.
Computational Design of Novel this compound-based Compounds
Computational, or in silico, methods are increasingly being used to accelerate the drug discovery process by predicting the properties of molecules before they are synthesized. nih.govglobalresearchonline.netresearchgate.net These approaches can be applied to the design of novel compounds based on the this compound scaffold.
Structure-activity relationship (SAR) studies on related chromanone analogs have shown that substitutions at various positions on the ring system can significantly impact biological activity. nih.gov For instance, substitutions at the C-2, C-3, C-6, and C-7 positions of the chromanone core have been shown to be critical for antidiabetic and antioxidant activities. nih.gov
Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to rationalize these findings and guide the design of new, more potent derivatives. nih.govnih.gov For example, in silico studies on 2H-chromen-2-one derivatives led to the design of potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in Parkinson's disease. nih.gov Similarly, computational investigations of 4-phenyl-4H-chromene analogs have identified promising candidates for anticancer and anti-inflammatory agents. globalresearchonline.netresearchgate.netresearchgate.net
These computational approaches can be directly applied to the this compound skeleton to explore its potential as a scaffold for various therapeutic targets. By building computational models of this scaffold interacting with different enzymes and receptors, researchers can predict which modifications are most likely to lead to desired biological effects.
Table 2: Examples of In Silico Designed Chromene and Chromanone Derivatives
| Compound Class | Target | Computational Method | Key Findings |
| 2H-Chromen-2-one derivatives | MAO-B | 3D-QSAR and molecular docking | Identified key steric and electrostatic interactions for high inhibitory potency. nih.gov |
| 4-Phenyl-4H-chromene analogs | Anticancer and anti-inflammatory targets (e.g., tubulin, estrogen receptor) | Molecular docking (ArgusLab, AutoDock) | Showed higher docking scores than the unsubstituted parent compound, indicating potential for improved activity. globalresearchonline.netresearchgate.net |
| 3-Benzylidene-4-chromanones | Coronavirus Main Protease (Mpro) | DFT and molecular docking | Identified potential inhibitors of viral replication through interactions with key amino acid residues. nih.gov |
This table highlights the application of computational design to related chromene and chromanone scaffolds, demonstrating the potential for applying these methods to this compound.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 3,4-Dihydro-2H-1-benzopyran-5-ol derivatives with high purity?
- Answer : Base-assisted cyclization using substituted aryl precursors is a validated approach. For example, derivatives like 5-hydroxy-5-(4-methoxyphenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/benzene. Purity is confirmed via TLC (Rf values) and structural validation via -NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and FTIR (stretching bands for hydroxyl groups at 3200–3400 cm) .
Q. How can researchers ensure accurate structural characterization of this compound analogs?
- Answer : Multi-spectral analysis is critical:
- NMR : - and -NMR to confirm backbone structure and substituent positions (e.g., diastereotopic protons in the benzopyran ring at δ 2.5–4.0 ppm) .
- HRMS : Validate molecular formulas (e.g., CHO for derivatives, mass error < 2 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. What experimental precautions are essential when handling this compound derivatives?
- Answer : Due to acute oral toxicity (OSHA Class 4) and skin irritation risks (GHS Category 2):
- Use fume hoods and NIOSH-approved respirators during synthesis .
- Wear nitrile gloves and face shields to prevent dermal/ocular exposure .
- Store in inert atmospheres (argon) to avoid oxidative degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives in cyclization reactions?
- Answer : Key parameters include:
- Catalyst selection : Piperidine or DBU for base-mediated cyclization .
- Temperature : Reactions at 60–80°C reduce side-product formation (e.g., quinone methides) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification via flash chromatography .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Discrepancies often arise from assay variability. Mitigation approaches:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK-293 for receptor-binding studies) .
- Dose-response curves : Compare EC values across studies to identify outliers .
- Meta-analysis : Pool data from multiple studies (e.g., antihypertensive activity in Evans et al., 1983) to assess reproducibility .
Q. How can researchers evaluate the metabolic stability of this compound derivatives in preclinical models?
- Answer : Employ:
- In vitro microsomal assays : Liver microsomes (human/rat) with NADPH cofactor to measure half-life (t) .
- HPLC-UV/MS : Monitor degradation products (e.g., hydroxylated metabolites) using ammonium acetate buffers (pH 6.5) for optimal separation .
- CYP450 inhibition screening : Identify enzymes involved in metabolism (e.g., CYP3A4, CYP2D6) .
Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?
- Answer :
- LogP calculations : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .
- Molecular docking : AutoDock Vina to simulate interactions with targets like GPCRs or ion channels .
- DFT studies : Gaussian software to model electronic properties (e.g., HOMO-LUMO gaps affecting reactivity) .
Methodological Considerations
Q. How should researchers design experiments to assess the solubility of this compound derivatives?
- Answer :
- Shake-flask method : Saturate buffers (pH 1.2–7.4) with the compound, filter, and quantify via HPLC .
- Surfactant screening : Test solubility enhancers (e.g., Poloxamer 407) for poorly water-soluble analogs .
Q. What protocols validate the stability of this compound derivatives under varying storage conditions?
- Answer :
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- Analytical monitoring : Use UPLC-PDA to track degradation (e.g., oxidation products at 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
